molecular formula C19H13N3O7S B3174290 Nitazoxanide Impurity 2 CAS No. 952686-58-7

Nitazoxanide Impurity 2

Cat. No.: B3174290
CAS No.: 952686-58-7
M. Wt: 427.4 g/mol
InChI Key: GNTFKOYJBMIACP-UHFFFAOYSA-N
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Description

Systematic Chemical Naming and Synonyms

The formal chemical name for Nitazoxanide (B1678950) Impurity 2, according to the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure.

IUPAC Chemical Name: [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoatepharmaffiliates.compharmaffiliates.com

This systematic name precisely maps out the arrangement of the molecule's functional groups and aromatic rings. Another name found in chemical literature is 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate synzeal.com.

Common Designations in Academic Literature

Within the pharmaceutical industry and among chemical suppliers, this compound is commonly referred to as Nitazoxanide Impurity 2 synzeal.comsimsonpharma.comclearsynth.com. This designation is used for tracking and analysis during the manufacturing process of Nitazoxanide.

Molecular and Structural Characteristics

Key identifiers and properties provide a definitive profile of the compound's composition and mass.

Chemical Abstract Service (CAS) Registry Identification: 952686-58-7pharmaffiliates.comsynzeal.combocsci.comclearsynth.com

This unique numerical identifier is assigned by the Chemical Abstracts Service to every chemically distinct substance, ensuring it can be reliably identified in databases and literature.

Molecular Formula: C19H13N3O7Spharmaffiliates.comsynzeal.comclearsynth.com

The molecular formula summarizes the elemental composition of one molecule of this compound, indicating it contains 19 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom.

Molecular Weight: 427.39 g/molpharmaffiliates.comsynzeal.comclearsynth.com

The molecular weight is the mass of one mole of the substance, a critical parameter in chemical synthesis and analysis.

Interactive Data Table: Chemical Identification of this compound

IdentifierValue
IUPAC Name[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate (B1226877)
Common DesignationThis compound
CAS Registry Number952686-58-7

Interactive Data Table: Molecular Properties of this compound

PropertyValue
Molecular FormulaC19H13N3O7S
Molecular Weight427.39 g/mol

Properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTFKOYJBMIACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952686-58-7
Record name 2-(((5-Nitro-2-thiazolyl)amino)carbonyl)phenyl 2-(acetyloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952686587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((5-NITRO-2-THIAZOLYL)AMINO)CARBONYL)PHENYL 2-(ACETYLOXY)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6R68C9Y8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Formation and Degradation Pathways of Nitazoxanide Leading to Impurity 2

Origin and Pathways of Impurity Generation

The genesis of Nitazoxanide (B1678950) Impurity 2 can be traced back to the specific chemical reactions employed during the production of Nitazoxanide.

Nitazoxanide Impurity 2 is understood to be a process-related impurity, originating from side reactions during the synthesis of Nitazoxanide. vulcanchem.como2hdiscovery.co The synthesis of Nitazoxanide typically involves the coupling of 2-amino-5-nitrothiazole (B118965) with an activated form of acetylsalicylic acid. google.com

A plausible, though not definitively published, mechanism for the formation of Impurity 2 involves a multi-step reaction sequence during the synthesis process:

Formation of Nitazoxanide: The primary reaction involves the amidation of 2-amino-5-nitrothiazole with an activated acetylsalicylic acid derivative (e.g., acetylsalicyloyl chloride or an intermediate formed with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC)) to form the desired Nitazoxanide molecule. google.com

Generation of Tizoxanide (B1683187): A portion of the newly synthesized Nitazoxanide may undergo in-situ hydrolysis (deacetylation) during the reaction or subsequent work-up steps. This hydrolysis reaction yields Tizoxanide, the desacetyl metabolite of Nitazoxanide, which has a free phenolic hydroxyl group. Tizoxanide is a well-documented process impurity and degradation product.

Formation of Impurity 2: The free hydroxyl group on the Tizoxanide molecule can then react with another molecule of the activated acetylsalicylic acid reagent present in the reaction mixture. This esterification reaction links a second acetylsalicyloyl group to the Tizoxanide structure, resulting in the formation of this compound, [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate (B1226877).

This proposed pathway accounts for the unique dimeric-like structure of the impurity and is consistent with it being classified as a process-related impurity formed during production.

Comprehensive forced degradation studies conducted on Nitazoxanide under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) have been extensively reported in the scientific literature. researchgate.netsemanticscholar.orgresearchgate.net These studies consistently show that the primary degradation product of Nitazoxanide is Tizoxanide (also known as desacetyl-nitazoxanide), which results from the hydrolysis of the ester bond. researchgate.netsemanticscholar.org

Under more forceful conditions, particularly strong alkaline hydrolysis, further degradation occurs through the cleavage of the amide bond. This cleavage results in the formation of two separate molecules: 5-nitro-1,3-thiazol-2-amine and salicylic (B10762653) acid.

Crucially, none of the reviewed forced degradation studies report the formation of this compound. This strongly indicates that Impurity 2 is not a typical degradation product of Nitazoxanide under common stress conditions.

Forced Degradation Studies and Kinetics of Impurity Formation

Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. The studies on Nitazoxanide have provided detailed kinetic data and have identified its primary degradants, none of which include this compound.

Under acidic stress conditions, Nitazoxanide primarily undergoes hydrolysis of its ester linkage to form Tizoxanide. Studies have shown that refluxing Nitazoxanide in 1 M HCl leads to the formation of this single degradation product. synzeal.com The degradation kinetics have been evaluated over a wide pH range, showing that Nitazoxanide is more stable in solutions with a slightly acidic pH (1.0 to 4.0). researchgate.netresearchgate.net However, at a very low pH of 0.01, the degradation rate constant increases significantly. researchgate.netresearchgate.net The reaction follows first-order kinetics. researchgate.netresearchgate.net

ConditionObservationReported Degradation ProductsKineticsReference
1 M HCl, Reflux for 3hComplete degradation of NitazoxanideTizoxanide (Deg I)Not specified synzeal.com
pH 0.01 at 40 °CHigh degradation rateTizoxanide (DP-1)First-order, k = 0.5882 x 10⁻² min⁻¹ researchgate.netresearchgate.net
pH 1.0 at 40 °CGreater stabilityTizoxanide (DP-1)First-order, k = 0.0885 x 10⁻² min⁻¹ researchgate.netresearchgate.net

In alkaline conditions, the degradation of Nitazoxanide is more complex. Initially, hydrolysis of the ester bond occurs to form Tizoxanide, similar to acid-induced degradation. synzeal.com However, under alkaline stress (e.g., 0.1 M NaOH), this is followed by a more extensive degradation involving the cleavage of the amide bond, which yields 5-nitro-1,3-thiazol-2-amine (Deg II) and salicylic acid (Deg III). synzeal.com The rate of degradation is significantly higher in alkaline media compared to acidic media, with the highest degradation rate constant observed at pH 10.0. researchgate.netresearchgate.net At pH 12 and 40 °C, total degradation of the drug occurs within 20 minutes. semanticscholar.org The degradation follows first-order kinetics in the pH range studied. researchgate.netresearchgate.net

ConditionObservationReported Degradation ProductsKineticsReference
0.1 M NaOH, Room Temp. then heatedInitial formation of Tizoxanide, followed by complete degradationTizoxanide (Deg I), 5-nitro-1,3-thiazol-2-amine (Deg II), Salicylic acid (Deg III)Not specified synzeal.com
pH 10.0 at 40 °CHighest degradation rate observedTizoxanide (DP-1)First-order, k = 0.7418 x 10⁻² min⁻¹ researchgate.netresearchgate.net
pH 12.0 at 40 °CTotal drug degradationNot specifiedDegraded within 20 minutes semanticscholar.org

Oxidative stress studies, typically conducted using hydrogen peroxide, have also been performed on Nitazoxanide. These studies indicate that Nitazoxanide is susceptible to oxidation. researchgate.net The major degradation product identified under oxidative conditions is Tizoxanide, resulting from deacetylation. researchgate.net This suggests that even under oxidative stress, the primary point of molecular instability is the ester bond, similar to hydrolytic degradation.

ConditionObservationReported Degradation ProductsReference
Exposure to H₂O₂Drug undergoes degradationTizoxanide researchgate.net

Photolytic Degradation of Nitazoxanide

Exposure of nitazoxanide to light, particularly ultraviolet (UV) radiation, can induce its degradation. Studies have shown that nitazoxanide is susceptible to photolysis, resulting in the formation of tizoxanide (Impurity 2). The primary mechanism involved in the photolytic degradation is the cleavage of the ester bond, a process known as deacetylation. nih.govscielo.br

In some investigations, the photolytic degradation pathway of nitazoxanide was observed to be similar to its degradation under acidic conditions, yielding tizoxanide as the main product. nih.gov One study exposed nitazoxanide in solution to UVC light at 254 nm and found that this resulted in zero-order degradation kinetics. oup.comresearchgate.net After 270 minutes of light exposure, a significant degradation of the parent drug was observed, with the formation of several photodegradation products, including the more polar tizoxanide. oup.com Another study noted that after 24 hours of light exposure, the degradation was minimal, suggesting that while nitazoxanide is sensitive to light, the extent of degradation can vary based on the conditions. ijsra.net

The proposed mechanism for photolytic degradation can also involve the cleavage of the amide bond and the reduction of the nitro group, leading to different degradation products. oup.comresearchgate.net However, the formation of tizoxanide through deacetylation remains a key pathway under photolytic stress.

Table 1: Summary of Photolytic Degradation Studies of Nitazoxanide

ConditionObservationPrimary Degradation Product IdentifiedReference
UVC light (254 nm) in acetonitrileZero-order degradation kinetics; ~67-72% degradation after 270 min.Tizoxanide and other polar products oup.com
General light exposure (24h)Minimal degradation (2.7% loss)Not specified ijsra.net
Photo-degradationCoincides with acid degradation processTizoxanide (Deg I) nih.gov

Thermal Degradation of Nitazoxanide

The stability of nitazoxanide under thermal stress has been a subject of investigation, with some studies indicating its susceptibility to heat. When subjected to dry heat, nitazoxanide has been shown to undergo degradation, leading to the formation of an additional peak in chromatograms, which corresponds to a degradation product. longdom.org

In contrast, other research has found nitazoxanide to be relatively stable under certain thermal stress conditions. researchgate.net The onset of decomposition for nitazoxanide has been noted at around 200°C. ijsra.net Forced degradation studies, which are designed to accelerate the degradation process, have confirmed that heat can be a factor in the degradation of nitazoxanide. longdom.org The primary degradation product formed under thermal stress, similar to other degradation pathways, is tizoxanide, resulting from the hydrolysis of the ester linkage. scielo.br

Table 2: Findings from Thermal Degradation Studies of Nitazoxanide

Stress ConditionOutcomeKey Degradation ProductReference
Dry HeatSusceptible to degradationUnspecified degradation product longdom.org
Thermal StressStable in some conditions, but can degradeTizoxanide scielo.brresearchgate.net
Thermal AnalysisDecomposition begins around 200°CNot applicable ijsra.net

pH-Rate Profile Analysis of Nitazoxanide Degradation

The degradation of nitazoxanide is significantly influenced by the pH of the solution. Studies on the degradation kinetics across a wide pH range have revealed that nitazoxanide's stability is pH-dependent. The primary degradation reaction in aqueous solutions at various pH levels is the hydrolysis of the acetyl ester group, leading to the formation of tizoxanide (Impurity 2). core.ac.ukresearchgate.net

A detailed kinetic study evaluated the degradation of nitazoxanide in solutions with pH ranging from 0.01 to 10.0. core.ac.ukufrgs.br The degradation was found to follow first-order kinetics. Nitazoxanide demonstrated the greatest stability in the acidic pH range of 1.0 to 4.0. core.ac.ukresearchgate.netufrgs.br The rate of degradation increased significantly in highly acidic (pH 0.01) and alkaline (pH 10.0) conditions. core.ac.ukufrgs.br In a highly alkaline solution (pH 12), the degradation was very rapid, with complete degradation occurring within 20 minutes. core.ac.uk

The formation of tizoxanide as the major degradation product was consistent across all tested pH conditions. core.ac.ukresearchgate.net This deacetylation occurs more rapidly in alkaline environments due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester group. core.ac.uk

Table 3: pH-Rate Profile for the Degradation of Nitazoxanide at 40°C

pHDegradation Rate Constant (k) x 10⁻² min⁻¹StabilityReference
0.010.5882Low core.ac.ukufrgs.br
1.00.0885High core.ac.ukufrgs.br
2.00.0712High core.ac.uk
4.00.0689High core.ac.ukufrgs.br
6.00.1147Moderate core.ac.uk
8.00.2874Low core.ac.uk
10.00.7418Low core.ac.ukufrgs.br

Compound Names

NameSynonym(s)
Nitazoxanide2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide
This compoundTizoxanide, Desacetyl-nitazoxanide, 2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide
Salicylic acid2-Hydroxybenzoic acid
5-Nitro-2-aminothiazole2-Amino-5-nitrothiazole

Isolation and Preparative Methodologies for Nitazoxanide Impurity 2

Chromatographic Isolation Techniques

Chromatographic methods are foundational to the separation of complex mixtures in pharmaceutical analysis. For Nitazoxanide (B1678950) Impurity 2, which is chemically identified as 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are pivotal. synzeal.com These methods exploit the differential partitioning of the impurity and the parent compound between a stationary phase and a mobile phase to achieve separation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating specific compounds from a mixture with high purity. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. The development of a preparative method for Nitazoxanide Impurity 2 is guided by analytical-scale separations reported for Nitazoxanide and its related substances. scribd.comresearchgate.net

Reverse-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. derpharmachemica.comeurasianjournals.com The separation is achieved by carefully optimizing the mobile phase composition, flow rate, and column dimensions to maximize the resolution between Nitazoxanide and Impurity 2. By injecting a concentrated solution of the crude mixture, the fraction corresponding to the impurity can be collected as it elutes from the column. Subsequent evaporation of the solvent yields the purified compound.

Table 1: Exemplary HPLC Conditions for Separation of Nitazoxanide and Related Substances

Parameter Condition Source
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) derpharmachemica.com
Mobile Phase Acetonitrile:Ammonium Dihydrogen Phosphate Buffer (pH 3.0) derpharmachemica.com
Alternate Mobile Phase Acetonitrile:Methanol:0.4M Citric Acid nih.gov
Detection Wavelength 240 nm or 304 nm eurasianjournals.comnih.gov

| Mode | Isocratic or Gradient | derpharmachemica.comresearchgate.net |

Note: These analytical conditions serve as a starting point for developing a scaled-up preparative method.

Thin-Layer Chromatography (TLC) Fractionation

Thin-Layer Chromatography (TLC) is a valuable tool for both monitoring reaction progress and for small-scale preparative separations. For the isolation of this compound, a TLC method can be developed to effectively separate it from the main drug and other impurities. nih.gov

The process involves applying a concentrated band of the crude mixture onto a preparative TLC plate, which has a thicker layer of adsorbent (commonly silica gel) than analytical plates. nih.gov The plate is then developed in a chamber containing a suitable mobile phase. A reported developing system for separating Nitazoxanide from its degradation products is a mixture of chloroform, methanol, ammonia solution, and glacial acetic acid (95:5:1:1 by volume). nih.gov After development, the separated bands corresponding to different compounds can be visualized under UV light. The band corresponding to this compound is carefully scraped from the plate, and the compound is then extracted from the adsorbent using a suitable solvent.

Non-Chromatographic Purification Strategies

While chromatography offers high-resolution separation, non-chromatographic methods like precipitation and recrystallization are often employed for bulk purification, preliminary sample clean-up, or as a final purification step. These techniques are generally more economical and scalable.

Precipitation-Based Methods

Precipitation is a rapid and effective method for isolating a compound from a solution in which it is supersaturated. This can be achieved by changing the temperature, altering the solvent composition (antisolvent precipitation), or changing the pH.

One common strategy involves dissolving the crude mixture in a good solvent and then adding an "antisolvent"—a solvent in which the desired compound is insoluble. This reduces the solubility of the target compound, causing it to precipitate out of the solution while impurities may remain dissolved. For instance, in related syntheses, products are precipitated by adding an alcoholic antisolvent like methanol to a solution in a different solvent. google.com Another approach is to pour the reaction mixture into a large volume of a non-solvent, such as ice water, to induce the precipitation of the crude product. google.com This technique is particularly useful for removing highly polar or inorganic impurities.

Recrystallization Procedures

Recrystallization is a classic and powerful purification technique for crystalline solids. mt.com The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. mt.com

For Nitazoxanide and its related compounds, solvents such as ethanol and methanol have been successfully used for recrystallization. google.comrsc.org The procedure involves dissolving the crude material containing this compound in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving the more soluble impurities behind in the mother liquor. The purified crystals are then collected by filtration.

Table 2: Common Solvents for Recrystallization

Solvent Key Characteristics Source
Ethanol A general-purpose solvent effective for many organic compounds. google.comrochester.edu
Methanol Used for crystallizing pure Nitazoxanide; potentially suitable for its impurities. rsc.org
n-Hexane/Acetone A common solvent mixture that can be effective when a single solvent is not ideal. rochester.edu

| Water | Can be effective for polar organic compounds, especially at elevated temperatures. | rochester.edu |

Structural Elucidation and Definitive Characterization of Nitazoxanide Impurity 2

De Novo Structural Determination Approaches

The de novo structural determination of a molecule, particularly a pharmaceutical impurity, is a systematic process of elucidating its chemical structure without prior knowledge of its identity. This process for Nitazoxanide (B1678950) Impurity 2 would typically involve a suite of sophisticated analytical instruments to determine its elemental composition, molecular weight, and the intricate arrangement of its atoms.

The foundational data for this impurity is its molecular formula, C₁₉H₁₃N₃O₇S, and a molecular weight of approximately 427.4 g/mol . High-resolution mass spectrometry (HRMS) is a critical tool in this initial step, providing a highly accurate mass measurement that helps to confirm the elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are instrumental in obtaining this precise mass data.

Following the determination of the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for mapping the molecular skeleton. A series of NMR experiments are employed:

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This reveals the number of different types of carbon atoms and their electronic environments.

2D NMR techniques (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of molecular fragments into the final structure. For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connections between protons and carbons, which helps to link the different fragments of the molecule.

Infrared (IR) spectroscopy complements the NMR and mass spectrometry data by identifying the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum would confirm the presence of key functionalities within Nitazoxanide Impurity 2, such as carbonyl groups (C=O) of the ester and amide, nitro groups (NO₂), and aromatic rings.

While specific experimental data from de novo sequencing of this compound is not widely available in public literature, the combination of these techniques represents the standard and rigorous approach for such structural determination in the pharmaceutical industry.

Comparative Spectroscopic Analysis with Parent Nitazoxanide and Related Substances

A powerful method for the characterization of an impurity is the direct comparison of its spectroscopic data with that of the parent drug and other known related substances. This comparative analysis can highlight the structural differences and confirm the identity of the impurity.

UV-Visible Spectroscopy: The UV-Vis spectrum of a compound is determined by its electronic structure, particularly the chromophores present. Nitazoxanide exhibits a characteristic absorption maximum (λmax). A comparative analysis of the UV-Vis spectra of Nitazoxanide and this compound would be expected to show similarities due to the shared chromophoric systems. However, subtle shifts in the λmax or changes in the shape of the absorption bands could indicate the structural modifications present in the impurity.

Infrared (IR) Spectroscopy: A side-by-side comparison of the IR spectra of Nitazoxanide and this compound would be highly informative. While both molecules would exhibit common absorption bands corresponding to the nitrothiazole and benzamide (B126) moieties, the key differences would arise from the additional 2-acetoxybenzoyl group in the impurity. This would likely introduce additional or shifted carbonyl stretching frequencies.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. A comparative analysis of the mass spectra of Nitazoxanide and its Impurity 2 would show a clear difference in their molecular ion peaks, reflecting the higher molecular weight of the impurity. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would reveal characteristic losses of molecular fragments, allowing for the confirmation of the structural differences between the two molecules.

The following interactive table summarizes the key structural and spectroscopic data for Nitazoxanide and this compound, based on available information.

PropertyNitazoxanideThis compound
Chemical Name 2-(acetyloxy)-N-(5-nitro-1,3-thiazol-2-yl)benzamide2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate
Molecular Formula C₁₂H₉N₃O₅SC₁₉H₁₃N₃O₇S
Molecular Weight 307.28 g/mol 427.39 g/mol
CAS Number 55981-09-4952686-58-7

Regulatory Compliance and Quality Assurance in Impurity Management

Adherence to International Conference on Harmonisation (ICH) Guidelines

The ICH has established a series of quality guidelines that are recognized and implemented by regulatory authorities globally, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The primary guidelines governing the control of impurities in new drug substances and products are ICH Q3A and ICH Q3B, respectively.

ICH Q3A(R2) provides guidance on the qualification and control of impurities in new drug substances. ich.orgjpionline.orggmp-compliance.org This guideline is crucial for managing "Nitazoxanide Impurity 2" from the earliest stages of the active pharmaceutical ingredient (API) synthesis. The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

For an organic impurity like Nitazoxanide (B1678950) Impurity 2, which is chemically identified as 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate synzeal.com, its presence in the Nitazoxanide drug substance would be subject to the following thresholds:

Threshold Type Purpose Typical Limit (for Maximum Daily Dose ≤ 2g/day)
Reporting ThresholdThe level above which an impurity must be reported in regulatory submissions.≥ 0.05%
Identification ThresholdThe level above which the structure of an impurity must be determined.≥ 0.10%
Qualification ThresholdThe level above which an impurity's safety must be scientifically and toxicologically justified.≥ 0.15%

The application of these thresholds ensures that any significant level of this compound is documented, its chemical structure is known, and its potential biological safety has been assessed. ich.orgjpionline.org The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org

ICH Q3B(R2) extends the principles of impurity control to the finished drug product. europa.eugmp-compliance.orgfda.gov This guideline addresses impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients within the formulation. europa.eu If this compound is a known degradation product of Nitazoxanide, its levels in the final pharmaceutical product must be monitored and controlled throughout the product's shelf life.

The thresholds for reporting, identification, and qualification of degradation products in new drug products are outlined in the table below and are dependent on the maximum daily dose of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g0.1%0.2%0.5%
> 1 g to 2 g0.05%0.2%0.5%
> 2 g0.03%0.1%0.25%

These thresholds guide the development of stability-indicating analytical methods and the design of stability studies to ensure that this compound does not increase to unacceptable levels during the product's lifecycle.

Application in Analytical Method Validation (AMV)

A well-characterized reference standard for "this compound" is essential for the validation of analytical methods used to control the quality of Nitazoxanide. synzeal.com Analytical method validation is a documented process that confirms an analytical procedure is suitable for its intended purpose. The availability of this compound as a reference standard allows for its use in several key aspects of AMV for methods intended to quantify impurities in Nitazoxanide:

Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components, including other impurities and the main drug substance, is demonstrated using the impurity reference standard. The analytical procedure must be able to separate and resolve the peak corresponding to this compound from the Nitazoxanide peak and other potential impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. The reference standard for this compound is used to prepare solutions of known concentrations to determine these limits.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range is established. This is done by analyzing a series of dilutions of the this compound reference standard.

Accuracy: The closeness of test results obtained by the method to the true value is determined. This is often assessed by spiking the drug substance or product with a known amount of the this compound reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample is evaluated. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Role in Pharmaceutical Quality Control (QC) and Batch Release

In the context of pharmaceutical quality control, "this compound" as a reference standard plays a critical role in the routine testing and final release of batches of Nitazoxanide drug substance and drug product. synzeal.com

Identification: The reference standard is used to confirm the identity of any peak in a chromatogram that corresponds to this compound by comparing retention times or other analytical signals.

Quantification: The reference standard is used to accurately quantify the level of this compound in a given batch. This is crucial for ensuring that the impurity level is below the limits established in the product specification, which are in turn based on the ICH qualification thresholds.

System Suitability Testing: Before conducting any analysis, a system suitability test is performed to ensure that the analytical system is performing correctly. This often involves injecting a solution containing the Nitazoxanide API and known impurities, including this compound, to check for adequate resolution and sensitivity.

Batch Release: The data generated from the QC testing, which relies on the use of the this compound reference standard, is a key component of the batch record. The Quality Assurance (QA) department reviews this data to ensure that the batch meets all specifications, including the limits for specified impurities, before it is released for distribution.

The availability and use of a well-characterized "this compound" reference standard are therefore indispensable for adhering to regulatory requirements and ensuring the consistent quality and safety of Nitazoxanide products.

Future Perspectives and Research Directions in Nitazoxanide Impurity 2 Studies

Elucidation of Minor Degradation Products and Their Formation Mechanisms

While the primary degradation pathways of the parent drug, Nitazoxanide (B1678950), have been investigated, the specific degradation products of Nitazoxanide Impurity 2 remain a less explored area. Forced degradation studies on Nitazoxanide have revealed that hydrolysis is a significant degradation pathway, leading to the cleavage of its ester and amide bonds under acidic and alkaline conditions. nih.gov Given the structural similarities, it is plausible that this compound undergoes similar hydrolytic degradation.

Future research should focus on subjecting isolated this compound to a battery of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.net The resulting degradation products would need to be meticulously separated, isolated, and structurally elucidated.

Key research objectives in this area include:

Identification of Minor Degradants: Utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structures of even trace-level degradation products.

Mechanistic Pathway Elucidation: Proposing detailed chemical mechanisms for the formation of each degradation product, supported by kinetic studies to understand the rate of degradation under various conditions.

Comparative Degradation Profiling: Comparing the degradation profile of Impurity 2 with that of Nitazoxanide to identify unique degradation pathways and products, which could provide insights into the impurity's intrinsic stability.

A deeper understanding of these minor degradation products and their formation mechanisms is essential for developing robust control strategies and ensuring the stability of Nitazoxanide drug products over their shelf life.

Development of Orthogonal Analytical Methods for Comprehensive Impurity Profiling

To ensure a complete and accurate picture of the impurity profile of Nitazoxanide, the development and application of orthogonal analytical methods are paramount. Orthogonal methods are based on different separation principles, thus providing a more comprehensive view of the sample and reducing the risk of overlooking co-eluting impurities.

Currently, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Nitazoxanide and its impurities. researchgate.netderpharmachemica.com However, relying on a single method may not be sufficient to resolve all potential impurities, especially those with similar polarities.

Future research should focus on the development and validation of a suite of orthogonal methods, which could include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds that are poorly retained in RP-HPLC.

Supercritical Fluid Chromatography (SFC): SFC offers different selectivity compared to liquid chromatography and can be a powerful tool for separating complex mixtures.

Capillary Electrophoresis (CE): CE separates analytes based on their charge-to-size ratio, providing a completely different separation mechanism from chromatography.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a rapid screening tool and for the separation of less polar impurities. nih.govresearchgate.net

By combining these techniques, a more comprehensive impurity profile can be established, leading to a better understanding of the manufacturing process and the stability of the drug substance.

Table 1: Orthogonal Analytical Techniques for Nitazoxanide Impurity Profiling

Technique Principle of Separation Potential Application for Nitazoxanide Impurities
Reversed-Phase HPLC (RP-HPLC)Partitioning based on hydrophobicityPrimary method for routine analysis of Nitazoxanide and its known impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent contentSeparation of highly polar degradation products or process impurities.
Supercritical Fluid Chromatography (SFC)Partitioning between a supercritical fluid mobile phase and a stationary phaseAlternative selectivity for complex impurity mixtures, especially for chiral separations if applicable.
Capillary Electrophoresis (CE)Differential migration in an electric field based on charge-to-size ratioSeparation of charged impurities and degradants.
High-Performance Thin-Layer Chromatography (HPTLC)Adsorption and partitioning on a thin layer of adsorbentRapid screening and quantification of impurities. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Impurity Formation and Stability

Computational chemistry and predictive modeling offer powerful tools to anticipate the formation of impurities and assess their stability, thereby guiding process development and control strategies. Quantum chemistry calculations have been successfully employed to study the degradation mechanism of Nitazoxanide, providing insights into the most favorable degradation pathways. scielo.br

Future research in this area should focus on developing and applying advanced computational models specifically for this compound. This could involve:

Density Functional Theory (DFT) Calculations: To predict the reactivity of starting materials and intermediates, and to model the transition states of reactions leading to the formation of Impurity 2. This can help in understanding the thermodynamics and kinetics of its formation.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of Impurity 2 and its interaction with other molecules, which can provide insights into its stability and potential for aggregation.

Quantitative Structure-Property Relationship (QSPR) Modeling: To develop predictive models for the physicochemical properties of Impurity 2 and its potential degradation products, such as solubility and stability.

These computational approaches can significantly accelerate the understanding of impurity formation and degradation, reducing the need for extensive experimental work and enabling a more proactive approach to impurity control.

Strategies for Mitigation of Impurity 2 Formation During Synthesis and Storage

The formation of this compound is likely a process-related impurity, arising from the reaction of starting materials or intermediates during the synthesis of the API. researchgate.net Therefore, effective mitigation strategies should focus on optimizing the synthetic process and ensuring appropriate storage conditions.

Future research and process development should explore the following strategies:

Control of Starting Material Quality: Implementing stringent specifications for the purity of starting materials, including limits on any reactive impurities that could contribute to the formation of Impurity 2.

Optimization of Reaction Conditions: Systematically studying the impact of key process parameters such as temperature, reaction time, solvent, and stoichiometry on the formation of Impurity 2. Design of Experiments (DoE) can be a valuable tool in this optimization process.

Purge Factor Studies: Evaluating the effectiveness of each step in the manufacturing process (e.g., crystallization, washing, and drying) in removing Impurity 2.

Appropriate Packaging and Storage: Investigating the impact of storage conditions, including temperature, humidity, and light, on the stability of Nitazoxanide and the potential for the formation of degradation products, including those arising from Impurity 2. registech.com

By implementing a combination of these strategies, the formation of this compound can be minimized, ensuring the quality and consistency of the final drug substance.

Table 2: Potential Mitigation Strategies for this compound

Strategy Description Rationale
Starting Material Control Stringent testing and qualification of raw materials.Prevents the introduction of reactive species that can lead to impurity formation.
Process Parameter Optimization Fine-tuning of reaction conditions (temperature, time, pH, etc.).Minimizes side reactions and favors the formation of the desired product.
Crystallization and Purification Development of effective crystallization and purification steps.Removes impurities from the final product.
Storage and Handling Control of temperature, humidity, and light exposure.Prevents degradation of the API and the formation of new impurities over time. registech.com

Exploration of Analytical Method Transfer and Robustness in Industrial Settings

The successful transfer of an analytical method from a research and development laboratory to a quality control (QC) laboratory in a manufacturing setting is crucial for ensuring consistent product quality. The robustness of the analytical method—its ability to remain unaffected by small, deliberate variations in method parameters—is a key prerequisite for a smooth transfer. chromatographyonline.compharmoutsourcing.compharmtech.com

Future work in this area should focus on:

Systematic Robustness Testing: Conducting comprehensive robustness studies during method development to identify critical method parameters that could impact the performance of the assay for this compound. chromatographyonline.com This can be achieved using a Design of Experiments (DoE) approach.

Development of a Method Transfer Protocol: Establishing a clear and detailed protocol for the transfer of the analytical method, including acceptance criteria for key performance indicators such as precision, accuracy, and specificity.

Inter-laboratory Cross-Validation: Performing a thorough comparison of results obtained from different laboratories, using different instruments and analysts, to ensure the reproducibility of the method.

Lifecycle Management of the Analytical Method: Continuously monitoring the performance of the analytical method in the QC laboratory and making necessary adjustments to ensure its continued suitability.

By focusing on these aspects, the challenges associated with analytical method transfer can be proactively addressed, ensuring the reliable and consistent analysis of this compound in an industrial setting.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Nitazoxanide Impurity 2 in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is the primary method for quantifying this compound. For structural confirmation, mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) should be employed. Validation parameters such as specificity, linearity, and accuracy must align with ICH Q2(R2) guidelines, which involve spiking samples with known impurities to verify method robustness .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

  • Methodological Answer : Stability studies should be conducted under varying conditions (e.g., temperature, humidity, light exposure) using accelerated degradation protocols. Monitor impurity levels via HPLC at predefined intervals. Store samples in airtight, light-resistant containers at controlled temperatures (e.g., –20°C) and validate storage conditions using forced degradation studies to simulate long-term stability .

Q. What are the critical parameters for developing a reproducible HPLC method for this compound analysis?

  • Methodological Answer : Key parameters include column selection (C18 columns are standard), mobile phase composition (e.g., acetonitrile-phosphate buffer), flow rate optimization, and detection wavelength (typically 220–300 nm for nitro-thiazole derivatives). System suitability tests (e.g., tailing factor, theoretical plates) must meet ICH criteria. Include resolution checks between Nitazoxanide, Impurity 2, and other related substances (e.g., 2-amino-5-nitrothiazole) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification data across different analytical batches?

  • Methodological Answer : Perform root-cause analysis by reviewing instrument calibration logs, mobile phase preparation consistency, and column aging effects. Use statistical tools (e.g., ANOVA) to compare inter-batch variability. Cross-validate results with orthogonal methods like LC-HRMS or NMR to confirm structural integrity. Document all deviations and apply corrective actions per quality-by-design (QbD) principles .

Q. What advanced strategies are recommended for elucidating the structural identity of unknown impurities co-eluting with this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to determine exact mass and fragmentation patterns. For ambiguous cases, use preparative HPLC to isolate the impurity, followed by 2D-NMR (e.g., COSY, HSQC) for stereochemical analysis. Compare spectral data with synthetic reference standards or computational modeling (e.g., DFT calculations) .

Q. How should researchers design experiments to investigate the formation pathways of this compound during synthesis or storage?

  • Methodological Answer : Utilize forced degradation studies under acidic, basic, oxidative, and thermal stress conditions. Track impurity formation kinetics using real-time stability testing. Characterize intermediates via LC-MS/MS and propose reaction mechanisms (e.g., hydrolysis of acetyl groups or nitro-reduction). Correlate findings with Arrhenius equation-based models to predict shelf-life impacts .

Q. What methodologies are critical for validating the specificity of an analytical method when multiple impurities are present in Nitazoxanide formulations?

  • Methodological Answer : Demonstrate specificity by spiking Nitazoxanide with Impurity 2 and other structurally similar impurities (e.g., salicylic acid derivatives). Use peak purity tools (e.g., PDA spectral matching) to confirm baseline separation. Challenge the method with stressed samples containing degradation products and verify no co-elution. Include impurity-specific validation parameters per ICH guidelines, such as limit of detection (LOD) and quantitation (LOQ) .

Data Integrity and Reproducibility

Q. How can researchers mitigate risks of data misinterpretation in impurity profiling studies?

  • Methodological Answer : Implement open-ended data audits (e.g., raw chromatograms, NMR spectra) in supplementary materials. Use standardized reporting templates for analytical parameters (e.g., retention times, peak areas). Adopt electronic lab notebooks (ELNs) with audit trails to track data modifications. Include negative controls and blinded re-analysis by independent analysts to reduce bias .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure research objectives. For example: "How does oxidative stress (Intervention) influence the degradation kinetics (Outcome) of this compound (Population) compared to thermal stress (Comparison)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.